

# In-Depth Technical Guide: Antiviral Agent 10

## (CAS 312615-62-6)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

### Compound of Interest

Compound Name: *Antiviral agent 10*

Cat. No.: *B4052081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Antiviral agent 10** (CAS number 312615-62-6) has been identified as an inhibitor of the Respiratory Syncytial Virus (RSV), a leading cause of lower respiratory tract infections, particularly in infants and the elderly. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties and biological activity. Due to the limited publicly available data, this document also outlines general experimental protocols for assessing anti-RSV activity and discusses the relevant viral signaling pathways that are common targets for RSV inhibitors. The information presented herein is intended to support further research and development of this and similar antiviral compounds.

## Chemical Properties

**Antiviral agent 10** is a small molecule with the following chemical properties:

| Property          | Value                                                        |
|-------------------|--------------------------------------------------------------|
| CAS Number        | 312615-62-6                                                  |
| Molecular Formula | C22H24N2O5                                                   |
| Molecular Weight  | 396.44 g/mol                                                 |
| SMILES            | O=C(C1=C(C)N(CC2=CC=CC=C2)C(NC1C3=C<br>C=C(C(OC)=C3)OC)=O)OC |

Source: MedChemExpress, BOC Sciences, TargetMol

## Biological Activity

**Antiviral agent 10** is characterized as an inhibitor of the Respiratory Syncytial Virus (RSV).[\[1\]](#) [\[2\]](#)[\[3\]](#) However, specific quantitative data on its antiviral potency, such as IC50 or EC50 values, are not readily available in the public domain. The primary source citing the anti-RSV activity of this compound is the patent WO2011097607A1, titled "Anti-viral treatment and assay to screen for anti-viral agent."[\[1\]](#)

## Experimental Protocols for Anti-RSV Activity Assessment

While specific experimental details for **Antiviral agent 10** are not publicly disclosed, the following are standard methodologies used to evaluate the efficacy of anti-RSV compounds.

### Cytopathic Effect (CPE) Inhibition Assay

This assay is a common method to screen for antiviral compounds by measuring the inhibition of virus-induced cell death.

Methodology:

- Cell Culture: HEp-2 cells are seeded in 96-well plates and cultured until they form a confluent monolayer.

- Compound Preparation: A serial dilution of the test compound (e.g., **Antiviral agent 10**) is prepared.
- Infection: The cell culture medium is replaced with the medium containing the diluted compound, and the cells are then infected with a known titer of RSV.
- Incubation: The plates are incubated for a period sufficient to allow for the development of cytopathic effects in the untreated, infected control wells (typically 3-5 days).
- Assessment: The inhibition of CPE is observed and quantified, often through microscopic examination or by using a cell viability dye (e.g., MTT, MTS). The EC50 value, the concentration of the compound that protects 50% of the cells from virus-induced death, can then be calculated.

## Plaque Reduction Assay

This assay quantifies the inhibition of viral replication by measuring the reduction in the number of viral plaques.

### Methodology:

- Cell Culture: A confluent monolayer of a susceptible cell line (e.g., HEp-2) is prepared in multi-well plates.
- Infection: The cells are infected with a dilution of RSV that will produce a countable number of plaques.
- Compound Treatment: After an initial adsorption period, the viral inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the test compound.
- Incubation: The plates are incubated until visible plaques are formed.
- Quantification: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the treated wells is compared to the untreated control wells to determine the percentage of inhibition. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is then calculated.

## Viral Load Quantification by RT-qPCR

This method measures the amount of viral RNA in infected cells or culture supernatants to determine the effect of the antiviral agent on viral replication.

Methodology:

- Experimental Setup: Similar to the CPE or plaque reduction assay, cells are infected with RSV and treated with the test compound.
- RNA Extraction: At specific time points post-infection, total RNA is extracted from the cells or the culture supernatant.
- Reverse Transcription and Quantitative PCR: The viral RNA is reverse transcribed into cDNA, which is then used as a template for quantitative PCR (qPCR) with primers and probes specific for a conserved region of the RSV genome.
- Data Analysis: The amount of viral RNA is quantified and compared between treated and untreated samples to determine the extent of viral replication inhibition.

## Potential Mechanism of Action and Relevant Signaling Pathways

The specific molecular target of **Antiviral agent 10** is not publicly known. However, RSV is known to interact with and modulate host cell signaling pathways to facilitate its replication and evade the immune response. A common strategy for RSV is the inhibition of the type I interferon (IFN) signaling pathway, which is a critical component of the innate antiviral response.

## Inhibition of Type I Interferon Signaling by RSV

RSV non-structural proteins, NS1 and NS2, are key players in antagonizing the host's interferon response. They can interfere with multiple points in the signaling cascade that leads to the production of antiviral proteins. A simplified representation of this pathway and the points of inhibition by RSV are depicted below.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Improved RSV Neutralization Assay Using Recombinant RSV Expressing Reporter Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Respiratory Syncytial Virus Infection: Mechanisms of Redox Control and Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Antiviral Agent 10 (CAS 312615-62-6)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b4052081#antiviral-agent-10-cas-number-312615-62-6-properties\]](https://www.benchchem.com/product/b4052081#antiviral-agent-10-cas-number-312615-62-6-properties)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)